molecular formula C18H23N5O5S B10927428 N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10927428
M. Wt: 421.5 g/mol
InChI Key: KVQUSRDPVUXSTG-UHFFFAOYSA-N
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Description

N~1~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles involves the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

The pyrrolidine ring can be synthesized through the cyclization of amino acids or by the reduction of pyrrolidones . The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) can be used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various sulfonamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which N1-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and pyrazole moieties. These interactions could modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H23N5O5S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C18H23N5O5S/c1-13-18(23(25)26)14(2)22(20-13)12-4-10-19-29(27,28)16-8-6-15(7-9-16)21-11-3-5-17(21)24/h6-9,19H,3-5,10-12H2,1-2H3

InChI Key

KVQUSRDPVUXSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C)[N+](=O)[O-]

Origin of Product

United States

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